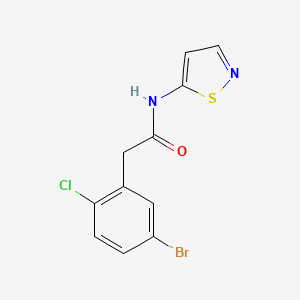![molecular formula C16H16F3N3O2 B7431872 6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPI-444 and belongs to the class of drugs known as small molecule inhibitors. CPI-444 has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
CPI-444 works by blocking the activity of adenosine receptors, specifically the A2A receptor. Adenosine is a molecule that is produced by cells in response to stress or injury. Adenosine binds to A2A receptors on immune cells, leading to the suppression of the immune response. By blocking these receptors, CPI-444 enhances the activity of immune cells, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its effects on the immune system, CPI-444 has been shown to reduce the growth and proliferation of cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPI-444 in lab experiments is its specificity for adenosine receptors. This specificity allows researchers to study the effects of blocking these receptors on various biological processes. However, one of the limitations of CPI-444 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of CPI-444. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CPI-444 may also have potential in the treatment of inflammatory disorders, such as Crohn's disease and ulcerative colitis. Additionally, further research is needed to determine the optimal dosage and administration of CPI-444 for various applications.
Synthesis Methods
The synthesis of CPI-444 involves several steps, including the reaction of 4-amino-2-chloropyrimidine with 2,2,2-trifluoroethanol, followed by the reaction of the resulting compound with 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde. The final step involves the reaction of the resulting intermediate with cyclopropylamine to produce CPI-444.
Scientific Research Applications
CPI-444 has been extensively studied in preclinical models for its potential therapeutic properties. One of the most promising applications of CPI-444 is in the treatment of cancer. CPI-444 works by inhibiting the activity of adenosine receptors, which are known to play a role in the suppression of the immune system. By blocking these receptors, CPI-444 enhances the immune response against cancer cells, leading to their death.
properties
IUPAC Name |
6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-23-13-5-4-11(6-14(13)24-8-16(17,18)19)22-15-7-12(10-2-3-10)20-9-21-15/h4-7,9-10H,2-3,8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUGKJLXBOWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3CC3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)

![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)